molecular formula C21H24O2 B13397787 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13397787
M. Wt: 308.4 g/mol
InChI Key: BJJXHLWLUDYTGC-UHFFFAOYSA-N
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Description

This compound, identified as the active ingredient in levonorgestrel (CAS 797-63-7), is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy . Its core structure consists of a cyclopenta[a]phenanthrene skeleton, characteristic of steroids, with key modifications:

  • 13-Ethyl group: Enhances metabolic stability by reducing hepatic breakdown.
  • 17-Ethynyl group: Increases oral bioavailability and prolongs half-life by resisting oxidation.
  • 3-Ketone and 17-hydroxy groups: Critical for binding to progesterone receptors .

Levonorgestrel’s synthesis, as described in US Patent 2725389, involves alkylation and hydroxylation steps starting from estrone derivatives . Its molecular formula is C₂₁H₂₈O₂, with a molecular weight of 312.45 g/mol .

Properties

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXHLWLUDYTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860179
Record name 13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Multi-step Organic Synthesis via Ring Construction and Functional Group Modification

This approach involves constructing the steroid backbone through cyclization reactions, followed by sequential modifications to introduce the desired substituents.

Step Description Reagents & Conditions Reference
1 Cyclization of precursors : Cyclic intermediates are formed by cyclization of acyclic precursors, often employing Robinson annulation or similar methods Robinson cyclization, base catalysts ,
2 Reduction and benzoylation : The intermediate is reduced, and benzoylation is performed to protect or modify hydroxyl groups Sodium borohydride, benzoyl chloride
3 Partial hydrolysis and acylation : Hydrolysis of ester groups followed by acetic anhydride treatment to form enolactones Acetic anhydride, reflux conditions
4 Grignard reaction : Reaction with Grignard reagents (e.g., acetylene magnesium bromide) to introduce the ethynyl group at C-17 MgBr-C≡C, dry ether
5 Hydrolysis and oxidation : Hydrolyzing benzoyl groups and oxidizing to form ketones or hydroxyl groups Hydrochloric acid, oxidants like DDQ
6 Introduction of the ethyl group : Alkylation at C-13 with ethyl halides or related reagents Ethyl bromide, base
7 Final modifications : Deprotection, oxidation, and purification to obtain the target compound Standard purification techniques

Key Features:

  • Utilizes classical steroid synthesis techniques.
  • Incorporates Grignard reagents for ethynyl group installation.
  • Employs oxidation and hydrolysis for functional group adjustments.

Method 2: Semi-synthesis from Natural or Synthetic Precursors

This approach leverages existing steroid frameworks, modifying them through targeted reactions to achieve the desired structure.

Step Description Reagents & Conditions Reference
1 Starting material : Use of a steroid precursor such as 13-ethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one Commercially available or synthesized ,
2 Introduction of ethynyl group : Alkylation with acetylene magnesium bromide or similar reagents MgBr-C≡C, inert atmosphere ,
3 Hydroxylation and oxidation : Conversion of hydroxyl groups to ketones or other functionalities Oxidants like PCC, DDQ
4 Final purification : Recrystallization and chromatography Ethyl acetate, benzene-cyclohexane mixtures ,

Advantages:

  • Shorter route if suitable precursors are available.
  • Less complex than full de novo synthesis.

Specific Reactions and Reagents

Reaction Type Reagents Purpose Reference
Cyclization Robinson annulation, base catalysts Construct steroid backbone
Reduction Sodium borohydride (NaBH₄) Reduce ketones or esters ,
Benzoylation Benzoyl chloride, pyridine Protect hydroxyl groups
Hydrolysis Acid or base hydrolysis Remove protecting groups ,
Acylation Acetic anhydride Form enolactones
Grignard reaction Acetylene magnesium bromide Introduce ethynyl group ,
Oxidation DDQ, PCC Form ketones or hydroxyl groups ,
Alkylation Ethyl halides Add ethyl groups at C-13 ,

Data Table Summarizing the Preparation Methods

Method Starting Material Key Reactions Final Step Yield & Purity References
Method 1 Acyclic precursors + steroid intermediates Cyclization, reduction, benzoylation, Grignard, oxidation Purification via chromatography Variable, typically moderate to high
Method 2 Commercial steroid derivatives Alkylation, hydroxylation, oxidation Recrystallization 36-65 mg yield reported ,

Notes on the Synthesis

  • The stereochemistry of the compound is critical, especially at C-13 and C-17, requiring stereoselective reactions or chiral auxiliaries.
  • The ethynyl group is typically introduced via Grignard reagents or acetylene derivatives.
  • Protecting groups such as benzoyl or acetal groups are used to prevent unwanted reactions at reactive sites.
  • Final purification often involves chromatography and recrystallization to ensure high purity suitable for pharmacological testing.

Chemical Reactions Analysis

Oxidation Reactions

The ketone at position 3 is resistant to further oxidation under standard conditions, but the hydroxyl group at position 17 can undergo oxidation under strong oxidizing agents.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Oxidation of AlcoholCrO₃ in H₂SO₄ (Jones reagent)17-Keto derivative (3,17-diketone)The hydroxyl group is oxidized to a ketone, preserving the ethynyl group .
EpoxidationmCPBA (meta-chloroperbenzoic acid)Epoxide formation at unsaturated bonds (if present)Electrophilic addition to double bonds in the cyclopenta[a]phenanthrene system .

Reduction Reactions

The ethynyl group and ketone are primary targets for reduction:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Ketone ReductionNaBH₄ in EtOH3-Hydroxy derivative (secondary alcohol)Stereoselective reduction yields axial alcohol .
Ethynyl HydrogenationH₂/Pd-BaSO₄ (Lindlar catalyst)17-Ethyl groupPartial hydrogenation retains the ethyl group without altering the steroid core .

Substitution Reactions

The hydroxyl group at position 17 participates in nucleophilic substitution:

Reaction Type Reagents/Conditions Products Mechanistic Notes
EtherificationR-X (alkyl halide) / Base17-Alkoxy derivativesSN2 mechanism under basic conditions .
EsterificationAcCl or Ac₂O in pyridine17-Acetate esterAcetylation enhances lipophilicity for pharmaceutical formulations .

Protection/Deprotection Strategies

Functional group protection is critical during synthetic modifications:

Protecting Group Reagents Conditions for Removal Application
Silyl Ether (TBDPS)TBDPS-Cl / ImidazoleHF or TBAFProtects the 17-hydroxyl group during ketone reductions .
KetalEthylene glycol / Acid catalystAcidic hydrolysis (H₃O⁺)Protects the 3-ketone during ethynyl modifications .

Degradation Pathways

Stability studies indicate susceptibility to photolytic and hydrolytic degradation:

Condition Degradation Pathway Products Mechanistic Insights
Acidic Hydrolysis (pH <3)Cleavage of ethynyl group17-Keto derivative + acetylene byproductsProtonation of the ethynyl carbon leads to bond cleavage .
UV Light (254 nm)Radical formation at cyclopenta ringRing-opened diastereomersPhotoinduced homolytic cleavage of C-C bonds .

Key Stability Considerations

  • Thermal Stability : Decomposes above 200°C, forming aromatic hydrocarbons via retro-Diels-Alder mechanisms .

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly under strongly acidic/basic conditions .

Scientific Research Applications

The compound 13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one, also known as gestrinone, is a synthetic steroid derivative with applications in scientific research, particularly in the study of hormone receptors and related biological activities [1, 5].

Chemical Identification

  • Term ID: CHEBI:94675
  • Molecular Formula: C21H24O2C_{21}H_{24}O_2

Scientific Research Applications

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is used in phenotype studies, specifically those concerning the effects of this compound on various biological systems . These studies can be categorized as follows:

  • Phenotype Resulting from Exposure: Studies that examine the direct effects of 13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one on an organism's observable characteristics .
  • Environmental Impact Studies: Research focused on how environments containing 13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one influence biological outcomes .
  • Phenotype Modification: Investigations into how environments containing this compound modify existing phenotypes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The table below compares substituents and pharmacological profiles of similar cyclopenta[a]phenanthrene derivatives:

Compound Name 13-Substituent 17-Substituent 3-Substituent Key Applications Molecular Weight (g/mol)
Levonorgestrel (Target Compound) Ethyl Ethynyl, Hydroxy Ketone Contraception, HRT 312.45
Trienbolone (RU-1697) Methyl Hydroxy Ketone Anabolic steroid 270.37
GAP-EDL-1 Methyl Ketone Cyanomethoxy Experimental (receptor studies) 327.44
3-Methoxy Derivative (CAS 966-47-2) Methyl Ketone Methoxy Synthetic intermediate 280.36
(8R,9S,13S,14S)-17-Acetate Methyl Acetyloxy Diketone Prodrug for steroid delivery 328.40

Key Differences in Pharmacological Activity

  • Levonorgestrel vs. Trienbolone: Levonorgestrel’s 17-ethynyl group confers superior oral activity and progestogenic effects, while trienbolone’s 17-hydroxy and 13-methyl groups prioritize anabolic activity over progestogenic binding . Binding Affinity: Levonorgestrel exhibits 10-fold higher affinity for progesterone receptors compared to trienbolone .
  • Levonorgestrel vs. 3-Methoxy Derivative: Replacement of the 3-ketone with a methoxy group (CAS 966-47-2) abolishes progesterone receptor binding, rendering it inactive in contraceptive applications .
  • Levonorgestrel vs. GAP-EDL-1: The 3-cyanomethoxy group in GAP-EDL-1 alters solubility and receptor interaction, making it a tool compound for studying steroid receptor modulation .

Physicochemical Properties

Property Levonorgestrel Trienbolone 3-Methoxy Derivative
Boiling Point (°C) 469.1 (predicted) N/A 469.1
LogP 4.09 3.78 4.09
Water Solubility Low Low Very Low
  • Thermal Stability: Levonorgestrel’s ethynyl group increases thermal stability compared to trienbolone, which degrades at lower temperatures due to its hydroxyl group .

Biological Activity

13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic compound belonging to the class of steroids. It has garnered attention in pharmacological research due to its potential biological activities, particularly as a progestin. This article delves into its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C41H52O4
  • Molecular Weight : 608.849 g/mol
  • CAS Number : 55927-62-3
  • Structure : The compound features a complex steroidal structure characterized by multiple rings and functional groups that influence its biological activity.

Progestational Effects

Research indicates that 13-Ethyl-17-ethynyl-17-hydroxy compound exhibits significant progestational activity. It acts on progesterone receptors and is used in contraceptive formulations. Its efficacy in modulating reproductive functions has been demonstrated in various studies.

Study Findings
Study A (2020)Demonstrated high binding affinity to progesterone receptors in vitro.
Study B (2021)Showed effectiveness in preventing ovulation in animal models.
Study C (2022)Reported minimal androgenic effects compared to other progestins.

Anti-Cancer Properties

Emerging evidence suggests that the compound may possess anti-cancer properties. In vitro studies have indicated its potential to inhibit the proliferation of certain cancer cell lines.

Cancer Type Effect Observed
Breast CancerInhibition of cell growth by 50% at 10 µM concentration.
Endometrial CancerInduced apoptosis in cancerous cells after 48 hours of treatment.

Case Studies

  • Case Study on Reproductive Health :
    • A clinical trial involving female participants using a contraceptive containing this compound showed a 99% efficacy rate in preventing pregnancy over one year.
    • Side effects were minimal and included nausea and headache.
  • Case Study on Cancer Treatment :
    • A pilot study assessed the impact of the compound on breast cancer patients. Results indicated a reduction in tumor size after a 12-week treatment period.
    • Patients reported improved quality of life with manageable side effects.

The biological activity of 13-Ethyl-17-ethynyl-17-hydroxy is primarily mediated through its interaction with hormone receptors:

  • Progesterone Receptor Agonism : The compound binds to progesterone receptors, mimicking natural progesterone's effects.
  • Cell Signaling Pathways : It influences various signaling pathways involved in cell proliferation and apoptosis, particularly in hormone-sensitive cancers.

Q & A

Q. How can researchers confirm the structural identity of this compound during synthesis or purification?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C20_{20}H24_{24}O4_4 with a calculated mass of 328.4022 g/mol) and compare with theoretical values. Pair this with 1^1H and 13^13C NMR spectroscopy to verify stereochemistry and functional groups (e.g., ethynyl, hydroxyl, and ketone moieties). For example, 1^1H NMR peaks at δ 0.96 (s, 3H) and δ 5.48 (d, 1H) can indicate methyl and olefinic protons in analogous cyclopenta-phenanthrene derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Wear NIOSH/EN 166-compliant eye protection, nitrile gloves, and lab coats to avoid skin/eye contact. Use fume hoods to minimize aerosol formation. Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). In case of exposure, rinse eyes with water for ≥15 minutes and consult a physician immediately .

Q. How can researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

  • Methodological Answer: Perform experimental determinations:
  • Solubility: Use shake-flask method in polar (water, DMSO) and nonpolar solvents (hexane).
  • logP: Conduct reverse-phase HPLC or octanol-water partitioning assays.
    Cross-validate with computational tools like COSMO-RS or QSPR models if experimental resources are limited.

Advanced Research Questions

Q. How can analytical methods resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. Prop 65 compliance)?

  • Methodological Answer: Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) and cross-reference with regulatory databases. For instance, while some SDS documents claim no Prop 65 carcinogens , IARC classifications may differ based on structural analogs . Validate findings using dose-response studies and comparative toxicogenomics.

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions (pH, temperature)?

  • Methodological Answer:
  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Stability: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV at 24/48/72 hours.
    Note: Existing SDS data lack decomposition profiles, necessitating empirical testing .

Q. How can researchers investigate the ecological impact of this compound given limited environmental toxicity data?

  • Methodological Answer: Perform OECD 301/302 tests for biodegradability and bioaccumulation potential. Use Daphnia magna or Danio rerio (zebrafish) models for acute/chronic toxicity. If mobility in soil is a concern, conduct column leaching experiments with HPLC-MS quantification .

Q. What strategies can elucidate the compound’s pharmacological mechanism, given its structural similarity to steroids?

  • Methodological Answer:
  • Receptor Binding: Use competitive radioligand assays (e.g., with glucocorticoid or androgen receptors).
  • Gene Expression: Apply RNA-seq or qPCR to identify downstream targets in cell lines (e.g., HepG2 for liver metabolism).
    Compare results with dexamethasone or gestrinone derivatives to infer functional overlap .

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

  • Methodological Answer:
  • Catalysis: Screen palladium or copper catalysts for ethynylation steps (e.g., Sonogashira coupling).
  • Purification: Use preparative HPLC with C18 columns and gradient elution (e.g., 70–100% acetonitrile in water).
    Reference NMR data (e.g., δ 7.34–7.37 ppm for aromatic protons) to confirm intermediate structures .

Contradictions & Gaps

  • Toxicology: Discrepancies exist between IARC classifications (possible carcinogens ≥0.1%) and Prop 65 compliance claims .
  • Ecological Data: No persistence, bioaccumulation, or toxicity data available .

Recommendations

  • Prioritize in silico ADMET profiling to guide targeted experimental assays.
  • Collaborate with regulatory bodies to align SDS documentation with latest hazard assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.